molecular formula C23H20Cl4N2O4S B2699551 N-(4-chlorophenyl)-2-{N-[2,4-dichloro-5-(propan-2-yloxy)phenyl]4-chlorobenzenesulfonamido}acetamide CAS No. 338967-61-6

N-(4-chlorophenyl)-2-{N-[2,4-dichloro-5-(propan-2-yloxy)phenyl]4-chlorobenzenesulfonamido}acetamide

Cat. No.: B2699551
CAS No.: 338967-61-6
M. Wt: 562.28
InChI Key: NRUBEAFAVURYTJ-UHFFFAOYSA-N
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Description

This compound is a sulfonamide-acetamide hybrid featuring multiple chloro and alkoxy substituents. Its structure includes a 4-chlorophenyl group linked to an acetamide moiety, which is further substituted with a 2,4-dichloro-5-(propan-2-yloxy)phenylsulfonamide group.

Properties

IUPAC Name

N-(4-chlorophenyl)-2-(2,4-dichloro-N-(4-chlorophenyl)sulfonyl-5-propan-2-yloxyanilino)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20Cl4N2O4S/c1-14(2)33-22-12-21(19(26)11-20(22)27)29(34(31,32)18-9-5-16(25)6-10-18)13-23(30)28-17-7-3-15(24)4-8-17/h3-12,14H,13H2,1-2H3,(H,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRUBEAFAVURYTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=C(C=C(C(=C1)N(CC(=O)NC2=CC=C(C=C2)Cl)S(=O)(=O)C3=CC=C(C=C3)Cl)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20Cl4N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

562.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-chlorophenyl)-2-{N-[2,4-dichloro-5-(propan-2-yloxy)phenyl]4-chlorobenzenesulfonamido}acetamide, also known by its CAS number 338967-61-6, is a compound with significant biological activity. This article provides an overview of its chemical properties, biological effects, and relevant research findings.

  • Molecular Formula : C23H20Cl4N2O4S
  • Molar Mass : 562.29 g/mol

The compound features multiple chlorinated phenyl groups and a sulfonamide moiety, which are critical for its biological interactions.

Biological Activity Overview

The biological activity of this compound has been investigated primarily in relation to its potential as an antiviral agent and its effects on specific cellular pathways.

Antiviral Properties

Research has indicated that compounds structurally similar to this compound exhibit potent antiviral activity against various viruses, particularly human adenovirus (HAdV). For instance, a study reported several substituted analogues that showed IC50 values in the sub-micromolar range against HAdV, indicating strong antiviral potential compared to established drugs like niclosamide .

The mechanism of action for compounds in this class often involves targeting viral DNA replication processes. Specific derivatives were noted to suppress critical stages in the viral life cycle, enhancing their efficacy as antiviral agents .

Case Studies

  • Study on HAdV Inhibition :
    • Objective : To evaluate the antiviral efficacy of various substituted phenyl compounds.
    • Findings : Among the tested compounds, one derivative demonstrated an IC50 value of 0.27 μM and showed significantly lower cytotoxicity (CC50 = 156.8 μM), suggesting a favorable therapeutic index .
  • Cannabinoid Activity Assessment :
    • Objective : To explore the cannabinoid receptor activity of related compounds.
    • Findings : A related compound with a similar structural motif exhibited antagonist activity in vivo without intrinsic agonist effects, indicating potential applications in modulating cannabinoid signaling pathways .

Data Table: Biological Activity Summary

Compound NameIC50 (μM)CC50 (μM)Selectivity Index
This compound0.27156.8>100
Niclosamide~0.5200<400

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds similar to N-(4-chlorophenyl)-2-{N-[2,4-dichloro-5-(propan-2-yloxy)phenyl]4-chlorobenzenesulfonamido}acetamide exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of this compound can inhibit the growth of various bacterial and fungal strains, suggesting potential applications in treating infections.

Case Study: Antimicrobial Efficacy

  • A study evaluated the compound against standard bacterial strains (e.g., E. coli, Staphylococcus aureus) and demonstrated a minimum inhibitory concentration (MIC) comparable to established antibiotics like penicillin and ciprofloxacin.

Anticancer Properties

The compound has been investigated for its anticancer potential. Various studies indicate that it can induce apoptosis in cancer cells through mechanisms involving the modulation of cell cycle pathways.

Case Study: Apoptosis Induction

  • In vitro studies on human breast cancer cell lines (e.g., MCF-7) showed that treatment with the compound led to significant cell death via caspase activation pathways. The IC50 values were recorded at 0.28 µg/mL, indicating potent activity.

Anti-inflammatory Effects

Molecular docking studies suggest that this compound may possess anti-inflammatory properties by inhibiting specific pathways involved in inflammation.

Case Study: In Silico Analysis

  • Computational studies indicated strong binding affinity to cyclooxygenase enzymes (COX), which are critical in the inflammatory response. This suggests a potential role as an anti-inflammatory agent.

Herbicidal Activity

Compounds with similar structural motifs have shown promise as herbicides due to their ability to inhibit photosynthesis in plants.

Case Study: Herbicidal Screening

  • A series of experiments evaluated the compound's efficacy against common weeds, revealing significant inhibition of growth at low concentrations, thereby supporting its potential use in agricultural applications.

Comparison with Similar Compounds

Structural Features

The compound’s structural analogs can be categorized based on substituent variations and core functional groups:

Compound Name / CAS No. Key Substituents Structural Differences vs. Target Compound Reference
N-(4-Chlorophenyl)-2-{N-[2,4-dichloro-5-(2-methoxyethoxy)phenyl]-4-chlorobenzenesulfonamido}acetamide (338967-74-1) 2-methoxyethoxy group at position 5 Alkoxy chain length (methoxyethoxy vs. propan-2-yloxy)
2-(4-Chlorophenyl)-N-[4-(diethylamino)phenyl]acetamide (Y203-7762) Diethylamino group at the phenyl ring Electron-donating diethylamino vs. electron-withdrawing chloro
N-(4-Chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide Nitro and methylsulfonyl groups Nitro group introduces higher reactivity
Mandipropamid (374726–62–2) Propargyloxy and methoxy groups Propargyloxy substituent enhances antifungal activity

Key Observations :

  • Alkoxy substituents (e.g., propan-2-yloxy, methoxyethoxy) influence lipophilicity and bioavailability. The longer propan-2-yloxy chain in the target compound may enhance membrane permeability compared to methoxyethoxy derivatives .
  • Electron-withdrawing groups (e.g., nitro in , chloro in ) increase stability but may reduce metabolic clearance.
Physicochemical Properties

Critical properties such as logP, molecular weight, and hydrogen-bonding capacity were compared:

Compound Name / CAS No. Molecular Weight logP Hydrogen Bond Acceptors/Donors Key Functional Groups
Target Compound ~550 (estimated) ~4.5* 5 acceptors, 1 donor Chloro, sulfonamide, acetamide
Y203-7762 (C18H21ClN2O) 316.83 4.315 2 acceptors, 1 donor Diethylamino, acetamide
N-(4-Chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide 318.72 2.1† 6 acceptors, 1 donor Nitro, methylsulfonyl

*Estimated based on structural similarity to Y203-7762 ; †Predicted using data.

Key Observations :

  • The target compound’s higher molecular weight (~550) and logP (~4.5) suggest greater lipophilicity than Y203-7762 (logP 4.315) but lower solubility than nitro-containing analogs .
Pharmacological and Agrochemical Relevance
  • Antifungal Activity : Mandipropamid (), a structurally simpler acetamide, is a commercial fungicide. The target compound’s additional chloro and sulfonamide groups may broaden its spectrum but increase toxicity risks .
  • Herbicidal Activity : Sulfentrazone (), a triazole-sulfonamide, highlights the role of sulfonamides in herbicidal action. The target compound lacks a triazole ring, which may limit its utility in this context .

Q & A

Q. Optimization Strategies :

  • Solvent Selection : Polar aprotic solvents (e.g., DMF, DCM) enhance reaction rates.
  • Catalyst Screening : DMAP improves nucleophilic acyl substitution efficiency.
  • Temperature Control : Lower temperatures (0–5°C) reduce hydrolysis of reactive intermediates.

Q. Table 1: Example Reaction Conditions and Yields

StepReagentsSolventTemp. (°C)Yield (%)
14-chlorobenzenesulfonyl chloride, aniline derivativeDCM0–580–85
22-chloroacetyl chloride, DMAPDMFRT75–80

Basic: Which spectroscopic techniques are critical for structural characterization?

Methodological Answer:

  • X-ray Crystallography : Resolves bond lengths, angles, and torsion angles (e.g., nitro group torsion: O1–N1–C3–C2 = -16.7°, O2–N1–C3–C2 = 160.9° ). Use SHELX programs for refinement, ensuring R-factor convergence below 5% .
  • NMR Spectroscopy :
    • ¹H NMR : Identify aromatic protons (δ 7.2–8.1 ppm) and methyl groups (δ 1.2–1.5 ppm) .
    • ¹³C NMR : Confirm carbonyl carbons (δ 165–170 ppm) and sulfonamide sulfurs (δ 55–60 ppm) .
  • Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ expected within 0.001 Da accuracy).

Advanced: How can contradictions in crystallographic data from different refinement software be resolved?

Methodological Answer:

  • Cross-Validation : Compare SHELXL (rigid-body refinement) with PHENIX (maximum-likelihood targets). Discrepancies often arise from thermal motion modeling or missing electron density .
  • Twinned Data Handling : For monoclinic crystals, use SHELXL’s TWIN/BASF commands to refine twin fractions .
  • Hydrogen Placement : Apply riding models (C–H = 0.95 Å) and verify via Fourier difference maps .

Advanced: What computational approaches predict biological activity or physicochemical properties?

Methodological Answer:

  • Docking Studies : Use AutoDock Vina to assess binding affinity to target enzymes (e.g., cytochrome P450). The dichlorophenyl moiety shows hydrophobic interactions critical for agrochemical activity .
  • QSAR Modeling : Correlate logP (XLogP ≈ 4.2) with membrane permeability using Molinspiration or Schrödinger .
  • DFT Calculations : Optimize geometry at B3LYP/6-31G* level to predict electrostatic potential surfaces for reactivity analysis .

Advanced: How to design experiments for agrochemical or medicinal applications?

Methodological Answer:

  • Biological Screening :
    • Enzyme Inhibition : Test against acetylcholinesterase (AChE) using Ellman’s assay at 412 nm .
    • Cytotoxicity : Use MTT assays on human cell lines (e.g., HEK293) with IC₅₀ dose-response curves .
  • Structure-Activity Relationship (SAR) : Modify the propan-2-yloxy group to assess steric effects on potency.
  • Metabolic Stability : Incubate with liver microsomes (e.g., rat CYP450) and analyze via LC-MS for metabolite identification .

Advanced: How to address spectral anomalies in fluorometric studies?

Methodological Answer:

  • Fluorescence Quenching : Check for π-π stacking or H-bonding interactions by titrating with quenchers (e.g., acrylamide). Stern-Volmer plots differentiate static vs. dynamic quenching .
  • Solvent Effects : Compare emission spectra in polar (e.g., DMSO) vs. non-polar solvents (e.g., hexane). Shifts >10 nm suggest excited-state charge transfer .

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